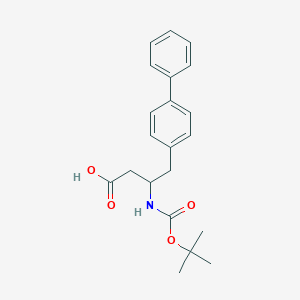

(+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid

描述

Molecular Formula and Weight Analysis

The molecular formula of (±)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid is C₂₁H₂₅NO₄ , with a molecular weight of 355.428 g/mol . This composition reflects the integration of a tert-butyloxycarbonyl (Boc) protecting group, a biphenyl moiety, and a γ-amino butyric acid backbone. The Boc group (C₅H₉O₂) contributes to the compound’s stability by shielding the amine functionality during synthetic processes, while the biphenyl segment (C₁₂H₁₀) introduces aromatic rigidity and influences intermolecular interactions.

Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Exact Mass | 355.178 g/mol | |

| PSA (Polar Surface Area) | 79.12 Ų | |

| LogP (Partition Coefficient) | 4.47 |

The compound’s logP value indicates moderate lipophilicity, which is critical for its solubility profile and potential applications in drug design. The polar surface area, dominated by the carboxylic acid and Boc-protected amine groups, suggests limited membrane permeability under physiological conditions.

Stereochemical Considerations: Racemic vs. Enantiopure Forms

(±)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid exists as a racemic mixture , with equal proportions of R- and S-enantiomers. This stereochemical ambiguity arises from the lack of chiral resolution during synthesis, as evidenced by the "(±)" designation in its nomenclature. By contrast, enantiopure analogues, such as Boc-(R)-3-amino-4-(4-bromophenyl)butyric acid (CAS 331763-75-8), exhibit defined stereochemistry critical for targeted biological interactions.

The biphenylyl group’s planar geometry minimizes steric hindrance between enantiomers, allowing both forms to adopt similar conformations in solution. However, crystallographic studies of related compounds, such as [3-((1S,3R)-1-biphenyl-4-ylmethyl-3-ethoxycarbonyl-1-butylcarbamoyl)propanoic acid], reveal that enantiopure forms often exhibit distinct packing patterns in the solid state due to chiral center-induced asymmetry. For instance, sodium coordination networks in supramolecular structures are highly sensitive to stereochemistry, as observed in neprilysin inhibitor complexes.

X-ray Crystallographic Studies of Biphenylyl-Containing Analogues

X-ray crystallography of structurally related biphenylyl compounds provides insights into the conformational preferences of (±)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid. For example, the crystal structure of 4-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)butanoic acid (NO₂-Bi-3S) reveals a planar biphenyl core with dihedral angles of 0°–15° between phenyl rings, stabilized by π-π stacking interactions. The carboxylic acid group forms hydrogen bonds with adjacent molecules, creating a layered lattice architecture.

In another study, coordination complexes of 4,4′-bipyridine with carboxylic acids demonstrate how biphenylyl groups participate in supramolecular assembly . For instance, sodium ions in [3-((1S,3R)-1-biphenyl-4-ylmethyl-3-ethoxycarbonyl-1-butylcarbamoyl)propanoic acid] complexes coordinate with carbonyl oxygen atoms, resulting in a three-dimensional network stabilized by electrostatic interactions. These findings suggest that the biphenylyl moiety in (±)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid could mediate similar interactions in crystalline environments.

Comparative Analysis with Related γ-Amino Butyric Acid Derivatives

(±)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid belongs to a broader class of γ-amino butyric acid (GABA) derivatives modified with aromatic substituents. The table below contrasts its structural features with those of related compounds:

| Compound | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| (±)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid | Boc, biphenylyl | 355.43 | Intermediate in peptide synthesis |

| Boc-(S)-3-amino-4-(3-pyridyl)butyric acid | Boc, pyridyl | 280.32 | Enzyme inhibitor design |

| 3-Amino-4-(4-methoxyphenyl)butyric acid | Methoxyphenyl | 209.24 | Metabolic pathway modulation |

| Boc-(R)-3-amino-4-(4-bromophenyl)butyric acid | Boc, bromophenyl | 358.23 | Chiral building block |

The biphenylyl group enhances hydrophobicity and π-π interaction capacity compared to smaller aryl substituents like pyridyl or methoxyphenyl. This property is exploited in drug design to improve target binding affinity, as seen in neprilysin inhibitors where biphenyl moieties occupy hydrophobic enzyme pockets. Additionally, the Boc group’s bulkiness reduces metabolic degradation, extending the compound’s half-life in biological systems.

In contrast, unsubstituted GABA derivatives (e.g., 4-aminobutyric acid) lack aromaticity and exhibit higher polarity, limiting their utility in hydrophobic environments. The structural versatility of (±)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid positions it as a valuable intermediate for synthesizing complex therapeutic agents.

属性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-18(14-19(23)24)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRZMJHRBQEGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394545 | |

| Record name | AG-G-62119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683219-74-1 | |

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1′-biphenyl]-4-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683219-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-G-62119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Condensation Reaction Using Organic Solvents and Inorganic Bases

A patented method for preparing related Boc-protected amino butyric acids (notably BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid) provides insights applicable to the biphenyl derivative synthesis:

- Reaction Scheme: Mixing a precursor compound I with water and an inorganic base, followed by addition of compound II dissolved in an organic solvent immiscible with water.

- Organic Solvents: Preferred solvents include methyl tert-butyl ether, isopropyl acetate, toluene, dichloromethane, n-hexane, petroleum ether, cyclohexane, and n-heptane. Toluene is especially favored for its ability to minimize condensation impurities.

- Inorganic Bases: Sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, sodium bicarbonate, and potassium bicarbonate, with sodium hydroxide being preferred.

- Reaction Conditions: Temperature is maintained between 0-40 °C, preferably around 20 °C, with reaction times from 4 to 18 hours, optimally 10 hours.

- Molar Ratios: Compound I to compound II is maintained between 1:1 and 1:2; compound I to inorganic base between 1:1 and 1:2.2.

This method controls condensation impurities effectively, yielding high purity and high yield products suitable for industrial scale-up.

Transition Metal-Catalyzed Coupling Reactions

Another approach involves the use of transition metal catalysts (e.g., palladium complexes) to form the biaryl-substituted amino butyric acid backbone:

- Catalysts: Transition metals such as palladium with ligands like Mandyphos facilitate coupling between aryl halides and amino acid derivatives.

- Process: The biaryl structure is introduced via cross-coupling reactions, followed by Boc-protection of the amino group.

- Advantages: This method allows precise control over the biaryl substitution pattern and stereochemistry.

- Applications: The resulting compounds are used as neprilysin inhibitors, indicating the synthetic relevance of this approach.

Purification and Quality Control

- Impurity Control: The major challenge in synthesis is the formation of condensation impurities, which can be minimized by careful choice of solvent and base, as well as optimized reaction conditions.

- Purification Methods: Column chromatography is often used but is costly and less suitable for industrial production. The use of toluene and sodium hydroxide reduces impurities, enabling simpler purification.

- Analytical Techniques: Liquid phase spectroscopy (e.g., HPLC) is employed to monitor reaction progress and product purity.

Comparative Table of Preparation Parameters

| Parameter | Preferred Conditions | Notes |

|---|---|---|

| Organic Solvent | Toluene, methyl tert-butyl ether, isopropyl acetate | Toluene preferred for impurity control |

| Inorganic Base | Sodium hydroxide, potassium hydroxide, carbonates | Sodium hydroxide preferred |

| Reaction Temperature | 0-40 °C (optimal ~20 °C) | Lower temperatures reduce side reactions |

| Reaction Time | 4-18 hours (optimal ~10 hours) | Sufficient for completion without excessive byproducts |

| Molar Ratio (Compound I:II) | 1:1 to 1:2 | Controls reaction completeness |

| Molar Ratio (Compound I:Base) | 1:1 to 1:2.2 | Ensures neutralization and reaction efficiency |

| Purification Method | Avoid column chromatography when possible | Industrially suitable methods preferred |

Research Findings and Industrial Relevance

- The method described in patent CN112500316A demonstrates a stable, simple, and scalable process with high yield and purity, suitable for industrial production.

- Transition metal-catalyzed processes provide structural versatility and are valuable for synthesizing analogs with specific biaryl substitutions.

- The Boc protection strategy is essential to prevent amino group side reactions during synthesis, ensuring product integrity.

- Minimizing condensation impurities improves the overall quality and reduces purification costs, a critical factor for commercial viability.

化学反应分析

(+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid can undergo various chemical reactions, including:

Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include strong acids or bases for hydrolysis, electrophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

(+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.

Biology: The compound can be used in studies involving protein-ligand interactions due to its structural features.

Industry: Used in the production of room-temperature ionic liquids and other industrial chemicals.

作用机制

The mechanism of action of (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed to expose the amino group, which can then participate in various biochemical pathways. The biphenyl moiety may interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Similar Compounds

A detailed comparison with structurally analogous compounds highlights key differences in functional groups, stereochemistry, and applications:

*Estimated based on structural analogs.

Key Insights:

- Protecting Group Stability: The Boc group in the target compound contrasts with the Fmoc group in (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid. Boc is removed under acidic conditions, whereas Fmoc requires base (e.g., piperidine), making the latter preferable for SPPS to avoid side reactions .

- Substituent Effects : The 4-biphenylyl group enhances hydrophobicity compared to the polar 3-pyridyl group or electron-deficient 4-bromo-phenyl group. This influences solubility and target-binding affinity.

- Stereochemical Considerations : The racemic nature of the target compound may limit its use in enantioselective synthesis, unlike the enantiopure analogs .

b. Medicinal Chemistry

The hydrophobic 4-biphenylyl group is analogous to motifs in kinase inhibitors (e.g., imatinib).

d. Comparative Performance

- vs. Fmoc Analogs : The Fmoc-protected pyridyl derivative (CAS 269396-66-9) offers compatibility with automated SPPS but lacks the biphenylyl group’s hydrophobicity .

- vs. Bromophenyl Analogs: The bromine in Boc-(R)-3-amino-4-(4-bromo-phenyl)butyric acid enables cross-coupling reactions, a feature absent in the target compound .

生物活性

(+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid is a synthetic compound characterized by its unique structural features, including a butyric acid backbone and a tert-butyloxycarbonyl (Boc) protecting group on the amino group. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in modulating biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C21H25NO5, with a molecular weight of approximately 371.43 g/mol. Its structure allows it to interact with various biological targets, which is critical for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H25NO5 |

| Molecular Weight | 371.43 g/mol |

| Functional Groups | Amino, Carboxylic Acid, Boc Group |

| Structural Features | Biphenyl Moiety |

The biological activity of this compound is primarily linked to its ability to interact with enzymes involved in metabolic pathways. Similar compounds have demonstrated significant activity against various biological targets, suggesting that this compound may also exhibit similar effects. The biphenyl moiety may enhance its interaction with biological macromolecules, potentially improving its therapeutic efficacy.

Biological Activity Studies

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibition of specific enzymes, indicating that this compound may also function as an enzyme inhibitor.

- Cellular Uptake and Efficacy : Research on analogs has demonstrated their cellular uptake and subsequent effects on protein synthesis and cell viability, which could be extrapolated to understand the activity of this compound.

Case Studies

Several case studies have highlighted the potential applications of compounds similar to this compound:

- Study on 4-Phenylbutyric Acid (4-PBA) : A related compound, 4-PBA, has been studied for its role as a chemical chaperone in various cellular models. It has been shown to improve protein folding and reduce endoplasmic reticulum stress in disease models such as Alzheimer’s disease . This suggests that this compound may possess similar properties.

- GABA Uptake Inhibition : Research into functionalized amino acids has demonstrated their ability to inhibit GABA uptake across different subtypes . This indicates that this compound could have implications in neuropharmacology.

常见问题

Q. Basic

- Storage : Keep under inert gas (N₂/Ar) at –20°C in airtight, light-resistant containers. Desiccants (silica gel) prevent hydrolysis of the Boc group .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation (H315/H319 hazards). Work in a fume hood to minimize inhalation risks .

- Stability : Monitor for Boc deprotection (e.g., via TLC) under acidic or humid conditions. Avoid prolonged exposure to >40°C .

How does the electronic nature of the 4-biphenylyl substituent influence the reactivity of the butyric acid moiety in coupling reactions?

Q. Advanced

- Steric Effects : The biphenyl group’s bulkiness hinders nucleophilic attack at the β-carbon, requiring catalysts (e.g., DMAP) for esterification/amidation .

- Electronic Effects : Electron-rich biphenyl rings enhance resonance stabilization of intermediates in Mitsunobu or Steglich esterification. Hammett plots can quantify substituent effects .

- Solubility : The hydrophobic biphenyl group reduces solubility in polar solvents (e.g., DMF), necessitating mixed solvent systems (THF/DMSO) for homogeneous reactions .

What spectroscopic techniques are most reliable for confirming the presence of the Boc-protected amine in this compound?

Q. Basic

- FTIR : The Boc carbonyl stretch appears at ~1680–1720 cm⁻¹, distinct from carboxylic acid O–H (~2500–3300 cm⁻¹) .

- ¹H NMR : Tert-butyl protons resonate as a singlet at ~1.4 ppm; the NH proton (if deprotected) appears as a broad peak at ~5–6 ppm .

- ¹³C NMR : The Boc carbonyl carbon is observed at ~155–160 ppm, with quaternary carbons from tert-butyl at ~28–30 ppm .

What are the mechanistic insights into the acid-catalyzed deprotection of the Boc group in this compound under varying conditions?

Q. Advanced

- Trifluoroacetic Acid (TFA) : Cleaves the Boc group via protonation of the carbonyl oxygen, forming a carbamic acid intermediate that decomposes to CO₂ and the free amine. Reaction rates depend on acid strength and temperature (0°C to room temperature) .

- HCl/Dioxane : Generates tert-butyl chloride as a byproduct. Side reactions (e.g., ester hydrolysis) are minimized by using 4 M HCl in dioxane at 0°C .

- Kinetic Studies : Monitoring by ¹H NMR reveals pseudo-first-order kinetics, with activation energies calculated via Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。